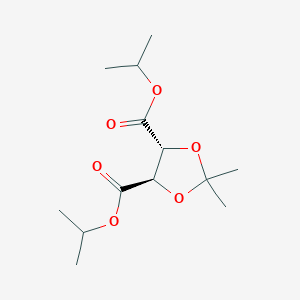
Quinoline, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline picrate is a chemical compound formed by the combination of quinoline and picric acid Quinoline is a nitrogen-based heterocyclic aromatic compound, while picric acid is a nitroaromatic compound known for its explosive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline picrate can be synthesized through a reaction between quinoline and picric acid. The reaction typically involves mixing equimolar amounts of quinoline and picric acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of quinoline picrate as a precipitate.
Industrial Production Methods: Industrial production of quinoline picrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Quinoline picrate undergoes various chemical reactions, including:
Oxidation: Quinoline picrate can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide and other oxidized derivatives.
Reduction: Reduction of quinoline picrate can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Quinoline picrate can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Quinoline picrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline picrate involves its interaction with various molecular targets and pathways. In biological systems, quinoline picrate can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Quinoline picrate can be compared with other similar compounds, such as:
Quinoline: The parent compound of quinoline picrate, known for its wide range of applications in chemistry and medicine.
Picric Acid: The other component of quinoline picrate, known for its explosive properties and use in the production of dyes and pigments.
Quinoline Derivatives: Compounds like quinoline N-oxide, halogenated quinolines, and alkylated quinolines, which have similar chemical properties and applications.
Uniqueness: Quinoline picrate is unique due to its combination of quinoline and picric acid, resulting in a compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1701-63-9 |
|---|---|
Molecular Formula |
C15H10N4O7 |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
InChI Key |
IUHDXLHMQOVWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)


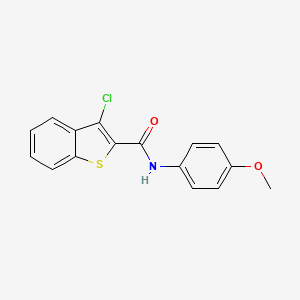
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
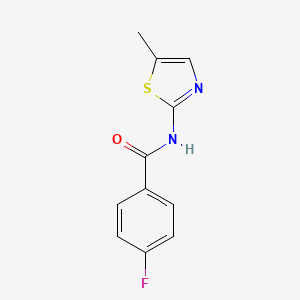
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
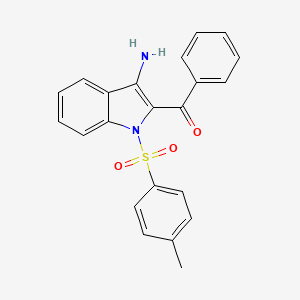
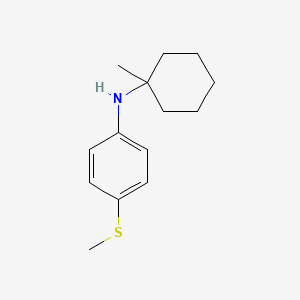

![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
